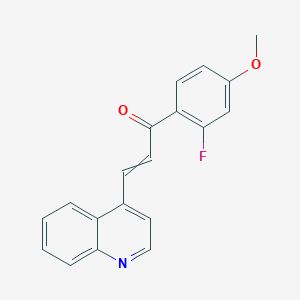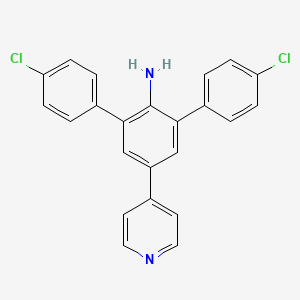![molecular formula C14H15F3O2 B12606917 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- CAS No. 898237-87-1](/img/structure/B12606917.png)
2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propenoic acid moiety esterified with butyl alcohol. The (2E) designation indicates the trans configuration of the double bond in the propenoic acid segment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- typically involves the esterification of 3-[3-(trifluoromethyl)phenyl]acrylic acid with butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[3-(trifluoromethyl)phenyl]acrylic acid.
Reduction: Formation of 3-[3-(trifluoromethyl)phenyl]propanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its bioactivity, as it can modulate various biochemical pathways and exert its effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 3-phenyl-, methyl ester
- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester
- 2-Propenoic acid, 2-methyl-, 4,4,4-trifluoro-3-hydroxy-1-methyl-3-(trifluoromethyl)butyl ester
Uniqueness
The presence of the trifluoromethyl group in 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- imparts unique chemical and physical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
898237-87-1 |
|---|---|
Formule moléculaire |
C14H15F3O2 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
butyl 3-[3-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C14H15F3O2/c1-2-3-9-19-13(18)8-7-11-5-4-6-12(10-11)14(15,16)17/h4-8,10H,2-3,9H2,1H3 |
Clé InChI |
RDQYFKFIUCPJLN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C=CC1=CC(=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B12606837.png)
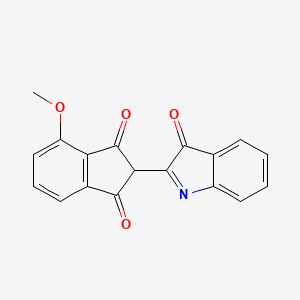
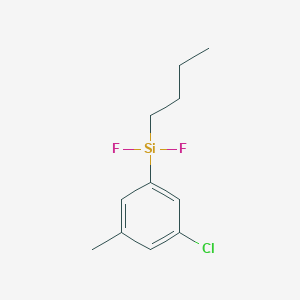
![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)
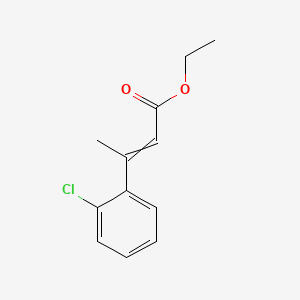
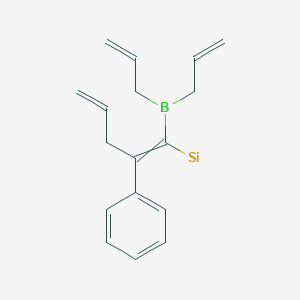
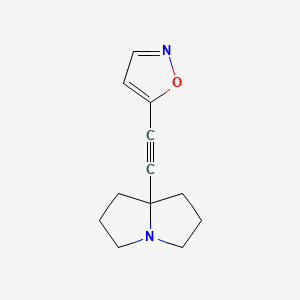
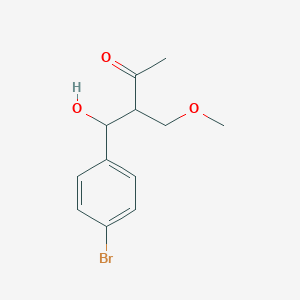

![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)
